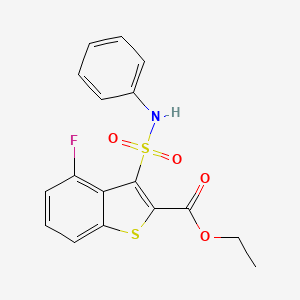![molecular formula C23H18ClN3O4 B11270818 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11270818.png)
1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core, a 4-chlorophenyl group, and a 4-methoxybenzyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, 4-methoxybenzylamine, and pyrido[3,2-d]pyrimidine derivatives. The synthetic route may involve the following steps:
Condensation Reaction: 4-chlorobenzaldehyde reacts with pyrido[3,2-d]pyrimidine derivative in the presence of a base to form an intermediate.
Reduction: The intermediate undergoes reduction using a reducing agent such as sodium borohydride to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the ketone using an oxidizing agent like potassium permanganate.
Substitution Reaction: The ketone reacts with 4-methoxybenzylamine in the presence of a catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form corresponding acids and alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols.
Scientific Research Applications
1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-2-(pyridin-2-yl)ethanone: Similar structure but lacks the pyrido[3,2-d]pyrimidine core.
1-(4-methoxybenzyl)-1-methylhydrazine: Contains the 4-methoxybenzyl group but differs in the core structure.
Uniqueness
1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its combination of functional groups and core structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C23H18ClN3O4 |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-[(4-methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H18ClN3O4/c1-31-18-10-4-15(5-11-18)13-27-22(29)21-19(3-2-12-25-21)26(23(27)30)14-20(28)16-6-8-17(24)9-7-16/h2-12H,13-14H2,1H3 |
InChI Key |
PLWFFPLUSSFHAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-1H-pyrazol-5-yl}acetamide](/img/structure/B11270740.png)
![N-(3-fluorophenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B11270750.png)
![1-(4-Chlorophenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}ethan-1-one](/img/structure/B11270755.png)
![5-(2-Methoxyethyl)-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-C]pyridin-3-one](/img/structure/B11270757.png)

![3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-phenylthiophene-2-carboxamide](/img/structure/B11270766.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11270776.png)

![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B11270791.png)
![5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11270793.png)
![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B11270797.png)
![N-(4-chlorophenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11270799.png)
![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide](/img/structure/B11270806.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B11270814.png)
